molecular formula C8H2Cl2N2S B13686435 3,5-Dichloro-2-isothiocyanatobenzonitrile

3,5-Dichloro-2-isothiocyanatobenzonitrile

Cat. No.: B13686435
M. Wt: 229.08 g/mol
InChI Key: MCXZFZUJSPHSCB-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H2Cl2N2S. It is known for its unique structure, which includes both isothiocyanate and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-isothiocyanatobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-isothiocyanatobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a thiourea derivative, while reaction with an alcohol may produce a thiocarbamate .

Scientific Research Applications

3,5-Dichloro-2-isothiocyanatobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dual functional groups make it a versatile compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C8H2Cl2N2S

Molecular Weight

229.08 g/mol

IUPAC Name

3,5-dichloro-2-isothiocyanatobenzonitrile

InChI

InChI=1S/C8H2Cl2N2S/c9-6-1-5(3-11)8(12-4-13)7(10)2-6/h1-2H

InChI Key

MCXZFZUJSPHSCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N=C=S)Cl)Cl

Origin of Product

United States

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